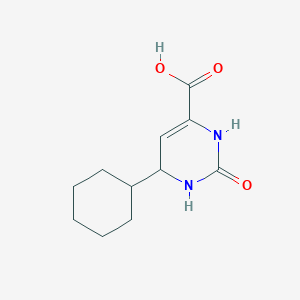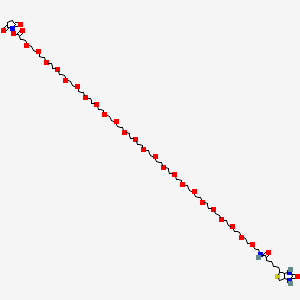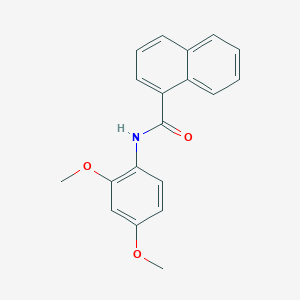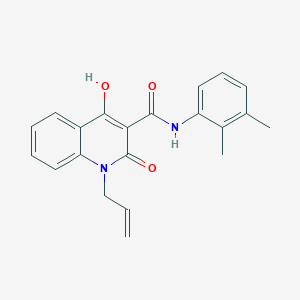
JB1 trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JB1 trifluoroacetate salt is a cyclic peptide composed of 12 amino acids. It is an analog of insulin-like growth factor 1 (IGF-1) and acts as an IGF-1 receptor antagonist. This compound is widely used in scientific research due to its ability to inhibit the binding of IGF-1 to its receptor, thereby modulating various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JB1 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the free peptide. The final step involves the formation of the cyclic disulfide bond between the cysteine residues and the addition of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research .
化学反応の分析
Types of Reactions
JB1 trifluoroacetate salt primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bond Formation: Oxidizing agents (e.g., iodine, DMSO).
Major Products Formed
The major product formed is the cyclic peptide this compound, characterized by the presence of a disulfide bond between the cysteine residues .
科学的研究の応用
JB1 trifluoroacetate salt is utilized in various fields of scientific research:
Chemistry: As a model compound for studying peptide synthesis and disulfide bond formation.
Biology: To investigate the role of IGF-1 in cellular processes, including growth, development, and differentiation.
Medicine: In cancer research, this compound is used to study the inhibition of IGF-1 signaling pathways, which are implicated in the proliferation of cancer cells.
Industry: As a reference standard in the development of peptide-based therapeutics and diagnostic tools.
作用機序
JB1 trifluoroacetate salt exerts its effects by binding to the IGF-1 receptor, thereby preventing IGF-1 from interacting with its receptor. This inhibition disrupts the downstream signaling pathways mediated by IGF-1, which are involved in various cellular processes such as growth, proliferation, and survival. The primary molecular targets include the IGF-1 receptor and associated signaling molecules .
類似化合物との比較
Similar Compounds
- TNIIIA2 trifluoroacetate salt
- Gap19 trifluoroacetate salt
- TAT-Gap19 trifluoroacetate salt
Uniqueness
JB1 trifluoroacetate salt is unique due to its specific structure as a cyclic peptide and its role as an IGF-1 receptor antagonist. Unlike other similar compounds, this compound specifically inhibits IGF-1 binding, making it a valuable tool in research focused on IGF-1 signaling pathways .
特性
分子式 |
C55H88N14O15S2 |
|---|---|
分子量 |
1249.5 g/mol |
IUPAC名 |
(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid |
InChI |
InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChIキー |
MPUVBZQBFGGAAS-XHGDPFBQSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)


![ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate](/img/structure/B12045262.png)


![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)
